![molecular formula C8H5BrIN B1291811 6-Bromo-4-iodo-1H-indole CAS No. 885519-17-5](/img/structure/B1291811.png)
6-Bromo-4-iodo-1H-indole
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Overview
Description
6-Bromo-4-iodo-1H-indole is an organic compound with the molecular formula C8H5BrIN . It has a molecular weight of 321.94 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-iodo-1H-indole consists of a benzene ring fused to a pyrrole ring . The InChI code for this compound is 1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H .Physical And Chemical Properties Analysis
6-Bromo-4-iodo-1H-indole is a solid substance with a molecular weight of 321.94 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Biotechnological Production
6-Bromo-4-iodo-1H-indole can be produced biotechnologically, which is a significant advancement over traditional methods that obtain indole from coal tar. This compound can be derived from glucose or tryptophan by fermentation, using microbial cell factories to produce halogenated and oxygenated derivatives with potential industrial applications .
Pharmacophore in Anti-Cancer Agents
The indole scaffold of 6-Bromo-4-iodo-1H-indole is recognized for its therapeutic potential, particularly in designing anti-breast cancer agents. Its interaction with cellular pathways and effects on cell transduction and proliferation in cancer biology are notable. This compound provides structural insights that could lead to the development of new chemotherapeutics for drug-resistant breast cancer .
Microbial Signaling
Indole compounds, including 6-Bromo-4-iodo-1H-indole, play a role in bacterial signaling. They are involved in quorum sensing, which is a system of stimulus and response correlated to population density. This application is crucial for understanding microbial behavior and could lead to the development of novel antibiotics .
Synthesis of Dyes and Pigments
6-Bromo-4-iodo-1H-indole serves as a precursor in the synthesis of various dyes and pigments, such as 6,6′-dibromoindigo, also known as Tyrian purple. This application is significant in the textile industry for producing natural colorants .
Antimicrobial and Antiviral Applications
This compound has been used in the manufacturing of drugs that treat bacterial and viral infections. Its halogenated nature may enhance its bioactivity, making it a valuable component in the development of new antimicrobial and antiviral medications .
Biologically Active Compounds
The indole derivatives, including 6-Bromo-4-iodo-1H-indole, exhibit various biologically vital properties. They have been increasingly recognized for their application in treating cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
6-Bromo-4-iodo-1H-indole, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a broad range of chemical and biological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the growth of bacteria, viruses, and cancer cells .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .
properties
IUPAC Name |
6-bromo-4-iodo-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFVBCXKWVOTHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646173 |
Source
|
Record name | 6-Bromo-4-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885519-17-5 |
Source
|
Record name | 6-Bromo-4-iodo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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